REACTION_CXSMILES
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C1N2CN3CN(C2)CN1C3.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[OH:19].FC(F)(F)[C:22](O)=[O:23]>>[Cl:11][C:12]1[CH:17]=[C:16]([CH:15]=[C:14]([CH3:18])[C:13]=1[OH:19])[CH:22]=[O:23]
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Name
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|
Quantity
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19.6 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1)C)O
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Name
|
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Quantity
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200 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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85 (± 1) °C
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Type
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CUSTOM
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Details
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the mixture was stirred for 20 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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it was cooled
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Type
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CUSTOM
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Details
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evaporated (˜50° C., 0.2 mm)
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Type
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CUSTOM
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Details
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The residue was evaporated from hexane
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Type
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ADDITION
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Details
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ice-water (500 mL) was added
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Type
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ADDITION
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Details
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Ether (100 mL) was added
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Type
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ADDITION
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Details
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the reaction was brought to approx. pH 5 by the careful portionwise addition of solid sodium hydrogen carbonate (49 g)
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ether (2×250 mL)
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Type
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WASH
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Details
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the ether layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to about 100 mL
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Type
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WAIT
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Details
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The mixture was then left
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Type
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CUSTOM
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Details
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to crystallize over the weekend
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Type
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CUSTOM
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Details
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to give a solid which
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
|
Details
|
washed with ice-cold ether
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Reaction Time |
20 min |
Name
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|
Type
|
product
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Smiles
|
ClC=1C=C(C=O)C=C(C1O)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |